molecular formula C17H12F2N2O2 B6497520 2,6-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide CAS No. 946262-20-0

2,6-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide

Cat. No.: B6497520
CAS No.: 946262-20-0
M. Wt: 314.29 g/mol
InChI Key: XJXALRIFEAGYED-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a synthetic organic compound characterized by the presence of fluorine atoms at the 2 and 6 positions of the benzamide ring, and a phenyl-substituted oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the oxazole derivative with 2,6-difluorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The fluorine atoms in the benzamide ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzamide: Lacks the oxazole and phenyl groups, making it less complex.

    N-[(5-Phenyl-1,2-oxazol-3-yl)methyl]benzamide: Does not have fluorine atoms, which could affect its reactivity and properties.

    2,6-Difluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

2,6-Difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is unique due to the combination of fluorine atoms, a phenyl-substituted oxazole ring, and a benzamide moiety. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,6-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2/c18-13-7-4-8-14(19)16(13)17(22)20-10-12-9-15(23-21-12)11-5-2-1-3-6-11/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXALRIFEAGYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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